molecular formula C13H12N4S B14433014 2-Benzoylpyridine thiosemicarbazone CAS No. 82766-13-0

2-Benzoylpyridine thiosemicarbazone

Cat. No.: B14433014
CAS No.: 82766-13-0
M. Wt: 256.33 g/mol
InChI Key: DJSSWOPZTQTBBW-FOWTUZBSSA-N
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Description

Historical Context and Significance of Thiosemicarbazones in Chemical and Medical Sciences

Thiosemicarbazones are a class of organic compounds that have garnered significant attention in the fields of chemistry and medicine for their diverse biological activities and versatile coordination chemistry. irejournals.com These compounds are typically synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or a ketone. irejournals.com Historically, their medicinal applications became a subject of intense study in the mid-20th century, with early reports in the 1950s highlighting their potential against tuberculosis and leprosy. bohrium.combenthamopenarchives.com A notable milestone in their history was the development of methisazone, a thiosemicarbazone derivative that was used for the treatment of smallpox. irejournals.combenthamopenarchives.com

The significance of thiosemicarbazones stems from their ability to act as chelating agents, forming stable complexes with various metal ions, particularly transition metals like iron, copper, and zinc. irejournals.comwisdomlib.org This chelation capability is often linked to their biological efficacy. The interaction with metal ions can enhance their therapeutic properties, leading to a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. irejournals.combohrium.comwisdomlib.orgnih.gov The mechanism of their antimicrobial action can involve the inhibition of microbial enzymes and disruption of cell integrity. irejournals.com In the context of cancer, thiosemicarbazones have been shown to inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis, and to generate reactive oxygen species (ROS), which induces oxidative stress in cancer cells. irejournals.combohrium.comnih.gov The structural versatility of the thiosemicarbazone scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties. irejournals.com

Evolution of Research on α-N-Heterocyclic Thiosemicarbazones

A particularly important subclass of thiosemicarbazones is the α-N-heterocyclic thiosemicarbazones, which are characterized by a thiosemicarbazone side chain attached at a position alpha to a nitrogen atom within a heterocyclic ring. The anti-leukemic effect of 2-formylpyridine thiosemicarbazone, an early example from this class, was first reported in 1956. benthamopenarchives.comresearchgate.net Research in the 1960s led to the formulation of key hypotheses about their mode of action, identifying their tridentate (N,N,S) chelating ability as crucial for their activity. benthamopenarchives.commdpi.com This understanding spurred the development of new derivatives with modified aromatic systems to enhance their efficacy. benthamopenarchives.comresearchgate.net

The evolution of research in this area has been marked by a deeper understanding of their structure-activity relationships (SAR). nih.gov It was discovered that the biological activity of these compounds is greatly influenced by the nature of the heterocyclic ring and substituents on the thiosemicarbazone moiety. researchgate.net The coordination of α-N-pyridyl thiosemicarbazones typically occurs through an N,N,S-donor set, forming complexes with endogenous metal ions like iron and copper, which is central to their mechanism of action. mdpi.com For instance, Triapine® (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a prominent α-N-heterocyclic thiosemicarbazone, has advanced to numerous clinical trials as an anticancer agent. benthamopenarchives.comacs.org The primary mechanisms associated with their antitumor activity include the inhibition of ribonucleotide reductase, generation of ROS, and disruption of mitochondrial function. benthamopenarchives.comnih.gov

Current Research Landscape of 2-Benzoylpyridine (B47108) Thiosemicarbazone and its Derivatives

Current research is actively exploring 2-benzoylpyridine thiosemicarbazone (BpT) and its derivatives as a promising class of chelators with significant anti-proliferative effects. researchgate.netnih.gov These compounds are considered "hybrid" thiosemicarbazones, developed by replacing a pyridyl moiety of earlier chelators with a phenyl ring, a modification intended to increase lipophilicity and potentially enhance anti-tumor efficacy. researchgate.net

Studies have demonstrated the potent anti-tumor activity of the this compound series. nih.gov Research has involved the synthesis and biological evaluation of various BpT analogues, including those with substitutions on the pyridine (B92270) and phenyl rings, to establish clear structure-activity relationships. researchgate.net For example, the introduction of alkyl substituents at the para-position of the phenyl group has been investigated to create novel ligands with potent and selective anticancer activity. acs.org

The coordination chemistry of this compound with various metal ions, including tin(IV) and copper(II), is a significant area of investigation. capes.gov.brscielo.br The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand. For instance, certain Sn(IV) and Cu(II) complexes of BpT derivatives have shown significant cytotoxic and antifungal activities, respectively. capes.gov.brscielo.br Research has also focused on creating dimeric forms of benzoylpyridine-based thiosemicarbazones, which have demonstrated greater anti-proliferative activity than some clinically used iron chelators. nih.gov

Below is a table summarizing the cytotoxic activity of selected this compound derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)Reference
This compoundMOLT-3~0.04 nih.gov
N(4)-phenyl-2-benzoylpyridine thiosemicarbazoneHuCCA-10.03 nih.gov
N(4)-phenyl-2-benzoylpyridine thiosemicarbazoneA5490.04 nih.gov
N(4)-phenyl-2-benzoylpyridine thiosemicarbazoneMOLT-30.004 nih.gov
N(4)-phenyl-2-benzoylpyridine thiosemicarbazoneHepG24.75 nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Scope and Objectives of the Academic Research Outline

The primary objective of this research outline is to provide a focused and comprehensive examination of the chemical compound this compound. The scope is strictly limited to its chemical properties, synthesis, coordination chemistry, and biological activities as reported in academic literature.

The specific objectives are:

To detail the synthetic pathways for this compound and its key derivatives.

To analyze its structural and spectroscopic characteristics through techniques such as NMR, infrared spectroscopy, and X-ray crystallography.

To investigate its coordination behavior with a range of metal ions and characterize the resulting complexes.

To systematically review the reported biological activities, including anticancer and antimicrobial properties, focusing on structure-activity relationships.

This outline deliberately excludes clinical data such as dosage, administration routes, and safety profiles to maintain a strict focus on the fundamental chemical and preclinical biological aspects of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82766-13-0

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea

InChI

InChI=1S/C13H12N4S/c14-13(18)17-16-12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9H,(H3,14,17,18)/b16-12+

InChI Key

DJSSWOPZTQTBBW-FOWTUZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC(=S)N)/C2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of 2 Benzoylpyridine Thiosemicarbazone and Its Derivatives

General Synthetic Approaches to 2-Benzoylpyridine (B47108) Thiosemicarbazones

The fundamental structure of 2-benzoylpyridine thiosemicarbazones is assembled through a straightforward and efficient chemical reaction. This core structure can then be modified at several positions to generate a diverse library of analogues with tailored properties.

Condensation Reactions of 2-Benzoylpyridine with Thiosemicarbazides

The most common and direct method for synthesizing 2-benzoylpyridine thiosemicarbazone is through the condensation reaction of 2-benzoylpyridine with thiosemicarbazide (B42300). nih.govchemmethod.com This reaction is a classic example of Schiff base formation, where the carbonyl group of the ketone (2-benzoylpyridine) reacts with the primary amine group of the thiosemicarbazide.

The reaction is typically carried out in a suitable solvent, most commonly ethanol (B145695). nih.gov A catalytic amount of acid, such as glacial acetic acid or concentrated hydrochloric acid, is often added to facilitate the reaction. nih.gov The mixture is heated under reflux for a period ranging from a few hours to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the product, this compound, often precipitates from the reaction mixture upon cooling and can be isolated by filtration, washed, and purified by recrystallization. nih.govchemmethod.com

This synthetic route is highly efficient, often providing good to excellent yields of the desired product. For instance, one study reported a yield of 88% for the synthesis of this compound using this method. nih.gov

Synthesis of Substituted this compound Analogues

The therapeutic potential and chemical properties of this compound can be fine-tuned by introducing various substituents at different positions on the molecule. These modifications can influence the compound's lipophilicity, electronic properties, and steric hindrance, thereby affecting its biological activity and coordination behavior.

Substitution at the terminal N4-nitrogen of the thiosemicarbazide moiety is a common strategy to create a diverse range of analogues. researchgate.netresearchgate.net This is achieved by using N4-substituted thiosemicarbazides in the condensation reaction with 2-benzoylpyridine instead of the parent thiosemicarbazide. nih.govcore.ac.uk

The synthesis follows the same general procedure as the unsubstituted analogue. For example, to synthesize N(4)-phenyl-2-benzoylpyridine thiosemicarbazone, 2-benzoylpyridine is reacted with N(4)-phenylthiosemicarbazide in ethanol with a catalytic amount of acid. nih.gov This approach has been successfully employed to introduce a variety of substituents at the N4-position, including alkyl (e.g., methyl) and aryl (e.g., phenyl) groups. researchgate.net The synthesis of 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone has also been reported. researchgate.net

Similarly, the phenyl ring of the 2-benzoylpyridine moiety can be substituted to generate another class of analogues. researchgate.netacs.org This is accomplished by using a 2-benzoylpyridine derivative with the desired substituent on the phenyl ring as the precursor. For example, the synthesis of analogues with mono- or di-methoxy substitutions on the phenyl ring has been reported. researchgate.netnih.gov These substitutions can significantly impact the molecule's properties, such as lipophilicity and iron chelation efficacy. researchgate.netnih.gov The synthesis of analogues with hydrophobic, electron-donating substituents at the para position of the phenyl group has also been explored. acs.org

Spectroscopic Characterization Techniques for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound and its derivatives. These methods provide detailed information about the molecular framework and the connectivity of atoms.

The most commonly employed techniques include:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. For thiosemicarbazones, characteristic absorption bands for the C=N (azomethine), C=S (thione), and N-H groups are of particular importance. researchgate.netnih.gov The presence of the thione form in the solid state can be confirmed by the IR spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of these compounds. mdpi.comiaea.org

¹H NMR: Provides information about the number and types of protons, their chemical environment, and their coupling with neighboring protons. The chemical shifts of the NH protons and the imine CH proton are characteristic. mdpi.com

¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used for more complex structures to establish the connectivity between protons and between protons and carbons. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further support the proposed structure. The molecular ion peak is a key piece of data obtained from the mass spectrum. mdpi.com

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiosemicarbazones typically exhibit characteristic absorption bands in the UV-Vis region. researchgate.netmdpi.com

The combined application of these spectroscopic techniques allows for the comprehensive characterization and unambiguous identification of this compound and its diverse range of derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups present in this compound and its derivatives. The IR spectrum provides valuable information about the molecular structure by detecting the vibrations of various bonds.

Key vibrational bands observed in the IR spectra of this compound and its derivatives include:

ν(N-H) Vibrations: The stretching vibrations of the N-H bonds in the thiosemicarbazone moiety are typically observed in the region of 3300-3100 cm⁻¹. researchgate.netnih.govresearchgate.net These bands can provide insights into hydrogen bonding interactions within the molecule.

ν(C=N) Vibration: The imine C=N stretching vibration is a characteristic feature and usually appears in the range of 1615-1539 cm⁻¹. nih.govresearchgate.net

ν(C=S) Vibration: The thiocarbonyl or thione (C=S) stretching vibration is a crucial marker for the thione tautomeric form of the molecule. This band is typically found in the region of 1256-700 cm⁻¹. researchgate.netnih.govmdpi.com The presence of this band confirms that the compound exists predominantly in the thione form in the solid state. researchgate.net

Pyridine (B92270) Ring Vibrations: The characteristic vibrations of the pyridine ring are also observed in the spectrum, providing evidence for its presence in the molecular structure.

The following table summarizes the typical IR absorption bands for this compound:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3300 - 3100
C=N (imine)Stretching1615 - 1539
C=S (thione)Stretching1256 - 700

This table is based on data from multiple sources. researchgate.netnih.govresearchgate.netmdpi.com

Upon coordination with metal ions, shifts in these vibrational frequencies can be observed, indicating the involvement of specific functional groups in the complexation. For instance, a shift in the ν(C=N) and ν(C=S) bands can suggest the coordination of the azomethine nitrogen and the sulfur atom to the metal center. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for the detailed structural elucidation of this compound and its derivatives in solution.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments within the molecule.

NH Protons: The protons attached to the nitrogen atoms of the thiosemicarbazone chain give rise to distinct signals. The hydrazinic proton (N³-H) signal, often observed as a singlet, is particularly important. tandfonline.com Its disappearance upon the formation of a metal complex can indicate deprotonation and coordination of the ligand as an anion. tandfonline.com The amino (-NH₂) protons typically appear as a broad singlet.

Aromatic Protons: The protons of the benzoyl and pyridine rings appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of these protons help to confirm the substitution pattern on the aromatic rings.

Conformational Isomers: In solution, 2-benzoylpyridine thiosemicarbazones can exist as a mixture of conformational isomers (E and Z) with respect to the C=N bond. researchgate.net This can lead to the observation of two sets of signals for some protons in the NMR spectrum. nih.gov

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

C=S Carbon: The chemical shift of the thiocarbonyl carbon (C=S) is a key indicator of the thione tautomer. This signal is typically observed in the downfield region of the spectrum.

C=N Carbon: The imine carbon (C=N) also gives a characteristic signal.

Aromatic Carbons: The carbons of the phenyl and pyridine rings appear in the aromatic region, and their chemical shifts are influenced by the substituents on the rings.

The following table provides representative ¹H and ¹³C NMR data for this compound in DMSO-d₆:

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
N³-H~12.51-
Aromatic-H7.0 - 9.0120 - 155
C=S-~178
C=N-~146

This table is compiled from various sources. tandfonline.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of this compound and its derivatives. This information is crucial for confirming the molecular formula and gaining insights into the compound's structure.

The mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for thiosemicarbazones involve the cleavage of the thiosemicarbazide side chain. For instance, the loss of the thioketene (B13734457) radical (•SCN) or the amino group (•NH₂) can lead to characteristic fragment ions. The fragmentation of the aromatic rings can also be observed.

Evidence for the existence of the thiol tautomer has been inferred from the mass spectra of methylated derivatives of some thiosemicarbazones. scirp.org The observation of a fragment corresponding to the loss of a methylthio radical (•SCH₃) suggests that methylation occurred at the sulfur atom of the thiol form. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its derivatives. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectra of these compounds typically exhibit several absorption bands corresponding to different electronic transitions:

π → π* Transitions: These high-energy transitions are associated with the aromatic rings (benzoyl and pyridine) and the C=N and C=S chromophores. They usually appear in the shorter wavelength region of the UV spectrum.

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an anti-bonding π* orbital. These bands are typically observed at longer wavelengths and are often less intense than the π → π* transitions. For instance, the n → π* transitions of the azomethine and thioamide functions in 2-benzoylpyridine thiosemicarbazones are observed in the range of 29150–29670 cm⁻¹. researchgate.net

The following table summarizes the typical electronic transitions observed in the UV-Vis spectra of 2-benzoylpyridine thiosemicarbazones:

TransitionWavelength Range (nm)Associated Chromophore
π → π< 300Aromatic rings, C=N, C=S
n → π300 - 400C=N, C=S

This table is based on data from multiple sources. nih.govresearchgate.net

Upon complexation with metal ions, the positions and intensities of these absorption bands can change significantly, providing evidence for ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.net

Investigation of Tautomerism in this compound Systems

Thiosemicarbazones, including this compound, possess the ability to exist in different tautomeric forms. This tautomerism is a crucial aspect of their chemistry, influencing their reactivity and coordination behavior.

Thione-Thiol Tautomeric Equilibria

The most significant tautomeric equilibrium in thiosemicarbazone systems is the thione-thiol tautomerism. researchgate.netnih.govresearchgate.net In this equilibrium, a proton migrates from the hydrazinic nitrogen atom to the sulfur atom of the thiocarbonyl group, resulting in the formation of a thiol (or mercapto) group.

Thione Form <=> Thiol Form

The thione form is characterized by the presence of a C=S double bond, while the thiol form contains a C-S single bond and an S-H group. In the solid state, thiosemicarbazones predominantly exist in the thione form. researchgate.net However, in solution, an equilibrium between the thione and thiol forms can exist, and the position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other chemical species. researchgate.net

The ability to exist in both neutral (thione) and anionic (thiolate, after deprotonation) forms allows thiosemicarbazones to act as versatile ligands in coordination chemistry. researchgate.netnih.gov

Spectroscopic Evidence for Tautomeric Forms

Spectroscopic techniques provide crucial evidence for the existence of different tautomeric forms of this compound.

Infrared (IR) Spectroscopy: The presence of a strong absorption band corresponding to the ν(C=S) stretching vibration in the IR spectrum is a clear indication of the thione form. researchgate.net The absence or significant weakening of this band, coupled with the appearance of a new band for ν(S-H) (typically in the region of 2550-2600 cm⁻¹), would suggest the presence of the thiol form.

Mass Spectrometry (MS): As mentioned previously, the fragmentation pattern of methylated derivatives can provide indirect evidence for the thiol tautomer. scirp.org The detection of fragments resulting from the loss of a methylthio group (•SCH₃) suggests that methylation occurred on the sulfur atom, which is only possible if the thiol form is present in the equilibrium mixture. scirp.org

The formation of certain metal complexes, particularly those where the ligand coordinates as an anion, is often rationalized by the initial tautomerization to the thiol form, followed by deprotonation of the S-H group. This process is often referred to as a proton-coupled electron transfer (PCET) in some reactions. nih.govrsc.org

Coordination Chemistry of 2 Benzoylpyridine Thiosemicarbazone As a Ligand

Ligand Properties and Donor Atom Characterization

The coordinating ability of 2-benzoylpyridine (B47108) thiosemicarbazone is fundamentally linked to its molecular structure, which features multiple potential donor sites. The interplay of these sites allows for versatile binding modes with various metal centers.

Schiff Base Nature and Azomethine Linkage

2-Benzoylpyridine thiosemicarbazone is a type of Schiff base, a class of compounds characterized by the presence of a carbon-nitrogen double bond, also known as an imine or azomethine group (-C=N-). These compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. In the case of this compound, it is formed from 2-benzoylpyridine and thiosemicarbazide (B42300). The azomethine linkage is crucial to the ligand's structure and its coordination properties, providing a key site for binding to metal ions. The presence of this linkage contributes to the planarity and electronic properties of the ligand, influencing the geometry and stability of its metal complexes.

N,S and N,N,S Donor Atom Sets

A defining feature of this compound as a ligand is its potential for multidentate coordination, primarily through its nitrogen and sulfur atoms. Depending on the reaction conditions, the nature of the metal ion, and the presence of other coordinating species, it can act as a bidentate or tridentate ligand.

The ligand possesses a pyridine (B92270) nitrogen atom, an azomethine nitrogen atom, and a thione/thiolate sulfur atom. This arrangement allows for chelation using either an N,S or an N,N,S donor set.

N,S Donor Set: In some coordination modes, the ligand binds to a metal center through the pyridine nitrogen and the sulfur atom, or the azomethine nitrogen and the sulfur atom.

N,N,S Donor Set: More commonly, this compound acts as a tridentate ligand. mdpi.comnih.gov In this mode, it coordinates to a metal ion via the nitrogen atom of the pyridine ring, the azomethine nitrogen atom, and the sulfur atom of the thiosemicarbazone moiety. mdpi.comnih.gov This tridentate chelation forms stable five- and six-membered rings with the metal ion, enhancing the thermodynamic stability of the resulting complex. The deprotonation of the N-H proton of the thiosemicarbazone backbone upon complexation often occurs, leading to the coordination of the sulfur atom in its thiolate form.

Formation of Transition Metal Complexes with this compound

The versatile donor atom set of this compound facilitates its complexation with a broad spectrum of transition metals, leading to a rich variety of coordination compounds with distinct structural and electronic features.

Complexation with First-Row Transition Metals (e.g., Fe(II/III), Cu(I/II), Ni(II), Co(II), Zn(II))

This compound and its analogues readily form complexes with first-row transition metals. researchgate.netbohrium.comnih.gov

Iron (Fe(II/III)): Complexes of iron(II) with this compound derivatives have been synthesized and characterized. researchgate.nettandfonline.com Electrochemical studies have shown that these Fe(II) complexes can undergo oxidation to the corresponding Fe(III) species. researchgate.nettandfonline.com

Copper (Cu(I/II)): The interaction of this compound with copper has been shown to produce both Cu(I) and Cu(II) complexes. mdpi.comnih.gov In some instances, the reaction with Cu(I) salts leads to the formation of stable Cu(II) complexes through a proton-coupled electron transfer process. mdpi.com The resulting copper complexes can be mononuclear or dimeric in nature. mdpi.com

Nickel (Ni(II)): Nickel(II) complexes with this compound have been prepared, with the ligand coordinating in either a neutral or a deprotonated anionic form. researchgate.net The stoichiometry of the resulting complexes, such as [Ni(L)Cl] or [Ni(HL)2]Cl2, can vary depending on the specific derivative of the thiosemicarbazone used. researchgate.net

Cobalt (Co(II)): Cobalt(II) is known to form complexes with thiosemicarbazone ligands, often resulting in octahedral or tetrahedral geometries depending on the coordination environment. bohrium.comnih.gov

Zinc (Zn(II)): As a d¹⁰ metal ion, zinc(II) forms stable complexes with this compound. These complexes are typically diamagnetic and serve as important reference compounds in the study of the biological activity of other paramagnetic transition metal complexes. researchgate.net

Metal IonOxidation State(s)Typical Complex StoichiometryKey Findings
Iron Fe(II), Fe(III)[Fe(HL)₂]²⁺Fe(II) complexes can be oxidized to Fe(III). researchgate.nettandfonline.com
Copper Cu(I), Cu(II)[Cu(L)X]₂, [Cu(L)₂]Can form both mononuclear and halogen-bridged or sulfur-bridged dimers. mdpi.commdpi.com
Nickel Ni(II)[Ni(L)Cl], [Ni(HL)₂]²⁺Ligand can coordinate in neutral or anionic form. researchgate.net
Cobalt Co(II)[Co(L)₂]Can exhibit changes in geometry from octahedral to tetrahedral. bohrium.comnih.gov
Zinc Zn(II)[Zn(L)₂]Forms stable, often mononuclear, complexes. researchgate.net
HL represents the neutral ligand and L represents the deprotonated ligand.

Complexation with Other Transition Metals (e.g., Pd(II), Ru(II), Os(II), Ti(III/IV), Re(I), Bi(III), Sn(IV))

Beyond the first-row transition metals, this compound has been shown to coordinate with a variety of other transition metals.

Palladium (Pd(II)): Palladium(II) complexes of this compound have been synthesized. researchgate.net X-ray crystallography has revealed that these complexes can adopt a distorted square planar geometry, with the ligand acting as a bidentate N,S donor or a tridentate N,N,S donor. researchgate.net

Ruthenium (Ru(II)): Ruthenium(II) complexes containing this compound derivatives have been prepared and characterized. nih.govnih.gov These complexes, often containing phosphine (B1218219) co-ligands, can exist as cis-trans isomers in solution. nih.gov

Antimony (Sb(III)): While not a transition metal, complexes of antimony(III) with 2-benzoylpyridine-derived thiosemicarbazones have also been reported. researchgate.net

Research on the complexation of this compound with other metals such as osmium, titanium, rhenium, bismuth, and tin is less common in the reviewed literature.

Coordination Modes and Geometries of this compound Metal Complexes

The flexible nature of the this compound ligand allows for various coordination modes, which in turn leads to a diversity of geometric structures in its metal complexes. The coordination mode is influenced by factors such as the metal ion's size, charge, and electronic configuration, as well as the reaction conditions and the steric and electronic effects of substituents on the ligand.

The ligand can coordinate as a neutral molecule or, more commonly, as a deprotonated anion where the proton from the hydrazine (B178648) nitrogen (N3) is lost. This deprotonation facilitates the coordination of the sulfur atom as a thiolate.

Common geometries observed for metal complexes of this compound include:

Square Planar: This geometry is often observed for d⁸ metal ions like Pd(II) and Ni(II). researchgate.netnih.gov In these complexes, the metal center is typically coordinated by one or two thiosemicarbazone ligands. In a [Pd(L)Cl] complex, for instance, the palladium atom is in a distorted square-planar environment with the tridentate N,N,S ligand and a chloride ion occupying the four coordination sites. researchgate.net

Tetrahedral: This geometry is less common but has been observed for some Cu(II) complexes. nih.gov

Square Pyramidal: This five-coordinate geometry is found in some copper(II) complexes, where the basal plane can be occupied by the N,N,S donor atoms of the ligand and another monodentate ligand, with a fifth atom from an adjacent molecule occupying the apical position to form a dimer. mdpi.com

Octahedral: This is a very common geometry for many transition metal complexes, including those of Fe(II), Ni(II), and Co(II). researchgate.netnih.gov In these cases, the metal ion is typically coordinated by two tridentate this compound ligands, resulting in a [M(L)₂] type complex. The two ligands wrap around the metal ion, with the N,N,S donor atoms from each ligand occupying the six vertices of the octahedron.

The ability of the sulfur atom to act as a bridging ligand can also lead to the formation of dimeric or polynuclear complexes. For example, two copper centers can be bridged by the sulfur atoms of two thiosemicarbazone ligands. mdpi.com

GeometryMetal Ion ExamplesCoordination ModeStructural Features
Square Planar Pd(II), Ni(II)Tridentate (N,N,S) or Bidentate (N,S)Often involves a single deprotonated ligand and other monodentate ligands. researchgate.netnih.gov
Tetrahedral Cu(II)Bidentate (N,S)Less common, involves four-coordinate metal centers. nih.gov
Square Pyramidal Cu(II)Tridentate (N,N,S)Can lead to dimeric structures through apical coordination. mdpi.com
Octahedral Fe(II), Ni(II), Co(II), Zn(II)Tridentate (N,N,S)Typically involves two ligands coordinating to a single metal center ([M(L)₂]). researchgate.netnih.gov
Dimeric Cu(II)Tridentate (N,N,S) with S-bridgingSulfur or halogen atoms can bridge two metal centers. mdpi.commdpi.com

Bidentate Coordination (N,S and N,N)

This compound can act as a bidentate ligand, coordinating to a metal center through either its nitrogen and sulfur atoms (N,S) or two nitrogen atoms (N,N). In most complexes, thiosemicarbazones typically coordinate through the sulfur atom and the hydrazinic nitrogen atom. tubitak.gov.tr This N,S coordination is a common feature for thiosemicarbazone derivatives. nih.govnih.gov

Studies on cobalt(II) complexes with derivatives of this compound have shown that these ligands behave as bidentate, coordinating through the azomethine nitrogen and the thione sulfur. npaa.in Similarly, research on Ni(II) complexes with fluorene-2-carboxaldehyde thiosemicarbazides indicates that the ligands act in a bidentate fashion, binding through their nitrogen and sulfur atoms. nih.gov The formation of a 1:2 metal-to-ligand ratio in complexes with Co(II), Ni(II), Cu(II), and Zn(II) further supports the bidentate nature of 2-benzoylpyridine 4-phenyl-3-thiosemicarbazone. tubitak.gov.tr In some instances, thiosemicarbazones can also coordinate as unidentate ligands, bonding only through the sulfur atom. tubitak.gov.tr

Tridentate Coordination (N,N,S; N,O,S; C,N,S)

The coordination behavior of this compound can be extended to a tridentate fashion, where it binds to a metal ion through three donor atoms. The most common tridentate coordination mode for α-N-heteroaromatic aldehyde and ketone thiosemicarbazones is N,N,S, involving the pyridine nitrogen, the azomethine nitrogen, and the sulfur atom. nih.gov This mode of coordination results in the formation of two stable five-membered metallocycles. nih.gov

For example, in a dinuclear Cu(II) iodo-bridged dimer, this compound acts as a tridentate ligand, coordinating through the pyridyl nitrogen, the azomethine nitrogen, and the sulfur atom (η³-N¹,N²,S). nih.gov Similarly, studies on chitosan-grafted pyridine-2-thiosemicarbazones have demonstrated their N,N,S tridentate behavior in forming square planar copper(II) complexes. nih.govacs.org

While N,N,S is the predominant tridentate mode, other coordination possibilities exist depending on the specific ligand structure and reaction conditions.

Monoanionic and Dianionic Ligand Behavior

This compound can exist in its neutral form or deprotonate to act as a monoanionic or dianionic ligand. The deprotonation typically occurs at the hydrazinic nitrogen (-N(3)H-), leading to the formation of an anionic ligand. nih.govnih.gov This deprotonation is often facilitated by the coordination to a metal ion and can be influenced by the reaction conditions, such as the presence of a base. core.ac.uk

In its monoanionic form, the ligand coordinates to the metal center, as seen in the formation of a Cu(II) dimer where the deprotonation of the -N(3)H proton of the this compound ligand results in the anionic bpytsc⁻. nih.gov Thiosemicarbazones can coordinate as bidentate ligands in either their neutral thione form or their anionic thiolate form. nih.gov The anionic form is favored in alkaline solutions. nih.gov

Formation of Four- and Five-Membered Chelate Rings

The coordination of this compound to a metal center typically results in the formation of stable five-membered chelate rings. When acting as a bidentate (N,S) ligand, it forms a single five-membered ring involving the metal ion, the sulfur atom, the C=S carbon, the hydrazinic nitrogen, and the azomethine nitrogen. nih.govcore.ac.uk

In the case of tridentate (N,N,S) coordination, two five-membered chelate rings are formed. nih.gov This dual-ring structure enhances the stability of the resulting metal complex. The formation of these chelate rings is a key factor in the thermodynamic stability of the metal complexes.

Influence of Steric Bulk and Substituents on Coordination Geometry

The introduction of substituents on the this compound framework can significantly influence the coordination geometry and the properties of the resulting metal complexes. Substituents can exert steric and electronic effects, altering the ligand's conformation and its interaction with the metal ion.

For instance, the introduction of electron-donating substituents on the pyridine and phenyl rings of the this compound scaffold has been explored to understand structure-activity relationships. nih.gov It was found that mono- or di-methoxy substitution at the phenyl ring altered the anti-proliferative activity and enhanced iron chelation efficacy. nih.gov Similarly, the introduction of hydrophobic, electron-donating substituents at the para position of the phenyl group was designed to create novel analogues with potent and selective anti-neoplastic activity. nih.gov

The steric bulk of substituents can dramatically alter the coordination chemistry by changing the preferred conformation of the ligand and, consequently, the assembled structural motifs. rsc.org Even small changes in steric bulk can lead to pronounced effects on the crystal engineering of coordination polymers. rsc.org Furthermore, studies on di-2-pyridylketone, 2-benzoylpyridine, and 2-acetylpyridine (B122185) thiosemicarbazones have shown that only those with electron-withdrawing substituents at the imine carbon could overcome multidrug resistance in cancer cells, highlighting the critical role of electronic effects. nih.gov

Chelation Chemistry and Metal Binding Affinity of 2-Benzoylpyridine Thiosemicarbazones

The ability of 2-benzoylpyridine thiosemicarbazones to form stable complexes with various metal ions is a cornerstone of their chemical and biological activity. This section delves into the thermodynamic stability of these metal complexes.

Thermodynamic Stability Constants of Metal Complexes

The thermodynamic stability of metal complexes with this compound derivatives has been investigated to quantify the metal-ligand binding affinity. For 2-benzoylpyridine 4-phenyl-3-thiosemicarbazone (BPPT), the stability constants (log K) for its complexes with Co(II), Ni(II), Cu(II), and Zn(II) have been determined using a spectrophotometric method. tubitak.gov.tr

The studies revealed that the metal-to-ligand mole ratio for all these complexes is 1:2, confirming the bidentate nature of the BPPT ligand in these systems. tubitak.gov.tr The average values of the stability constants were found to be proportional to the ionic strength and inversely proportional to the temperature. tubitak.gov.tr

Below is a table summarizing the thermodynamic stability constants for the metal complexes of 2-benzoylpyridine 4-phenyl-3-thiosemicarbazone at different temperatures and zero ionic strength.

Impact of Ligand Structure on Chelation Efficacy

The chelation efficacy of this compound (BpT) and its analogues is significantly influenced by structural modifications to the ligand. These modifications can alter the electronic and steric properties of the molecule, thereby affecting its ability to bind metal ions, particularly iron.

The nature of the substituent at the terminal N(4) position of the thiosemicarbazone moiety also plays a crucial role. Modifications at this position have been shown to significantly affect the biological activity of both the thiosemicarbazones and their metal complexes. The introduction of different groups at this position can alter the lipophilicity and electronic properties of the ligand, which in turn influences its ability to cross cell membranes and bind to target metal ions.

Furthermore, the replacement of the non-coordinating 2-pyridyl moiety with a phenyl ring, as in the case of BpT analogues, was a strategic modification aimed at decreasing the electron-withdrawing effects of the pyridyl ring and increasing the lipophilicity of the resulting derivatives. researchgate.net This was expected to yield higher antineoplastic efficacy. researchgate.net

Dimerization of the BpT unit is another structural modification that has been explored. Dimeric thiosemicarbazones, where two BpT units are connected by an alkyl bridge or attached to a central scaffold, have demonstrated greater anti-proliferative activity and iron chelation efficacy compared to the monomeric counterparts and the clinically used iron chelator, desferrioxamine. nih.gov This highlights the importance of optimizing lipophilicity to enhance the cytotoxicity and iron chelation capabilities of these compounds. nih.gov

The following table summarizes the impact of various structural modifications on the chelation efficacy of this compound analogues:

Structural Modification Effect on Chelation Efficacy Reference
Methoxy (B1213986) substitution on the phenyl ringEnhanced iron chelation efficacy researchgate.netnih.gov
Mono- or di-methoxy substitution on the phenyl ringLowered anti-proliferative activity researchgate.netnih.gov
Substitution at the terminal N(4) positionAffects biological activity researchgate.net
Replacement of 2-pyridyl with a phenyl ringDecreased electron-withdrawing effects, increased lipophilicity researchgate.net
Dimerization of BpT unitsGreater anti-proliferative activity and iron chelation efficacy nih.gov

Redox Activity of this compound Metal Complexes

The metal complexes of this compound (BpT) exhibit significant redox activity, which is a key factor in their biological mechanism of action. This is particularly true for their iron complexes, which can undergo redox cycling between Fe(II) and Fe(III) states.

Electrochemical studies have revealed that iron(II) complexes of BpT and its N(4)-substituted analogues can be oxidized to their corresponding iron(III) forms. tandfonline.comtandfonline.comresearchgate.net This oxidation process is crucial as it is believed that the iron(III) complex is the species that is ultimately reduced back to the iron(II) state by cellular thiols, such as thioredoxin. tandfonline.comtandfonline.comresearchgate.net This redox cycling can lead to the generation of reactive oxygen species (ROS), contributing to the cytotoxic effects of these compounds.

The redox potentials of the Fe(III)/Fe(II) couple for BpT complexes are within a range that is accessible to cellular oxidants and reductants, suggesting that this redox cycling can indeed occur within a biological environment. acs.org The specific substituents on the BpT ligand can modulate these redox potentials. For instance, the introduction of a methyl group at the imine carbon, as in the 2-acetylpyridine thiosemicarbazone (HApT) series, resulted in iron complexes with the lowest Fe(III/II) redox potentials compared to other thiosemicarbazone series. nih.gov This property, combined with their effective iron chelation, makes them highly potent antiproliferative agents. nih.gov

The interaction of BpT-metal complexes with cellular thiol systems is a critical aspect of their redox activity. Thiosemicarbazones have been shown to significantly affect major thiol-containing systems that are essential for maintaining the cellular redox balance and for the activity of enzymes like ribonucleotide reductase (RR). nih.gov For example, they can elevate the levels of oxidized thioredoxin and inhibit the activity of thioredoxin reductase. nih.gov This disruption of the cellular thiol systems represents an additional mechanism by which these compounds can inhibit RR, beyond simple iron chelation. nih.gov

The formation of methemoglobin is a potential side effect associated with some redox-active thiosemicarbazones. However, novel BpT analogues bearing hydrophobic, electron-donating substituents have been designed to minimize this effect. acs.org These ligands still exhibit potent antiproliferative activity and can redox cycle, but show significantly reduced methemoglobin formation compared to other potent thiosemicarbazones. acs.org

The following table presents key findings related to the redox activity of this compound metal complexes:

Complex/Ligand Series Key Redox-Related Finding Reference
Iron(II) complexes of BpT and its analoguesUndergo oxidation to Fe(III) analogues, which can be reduced by cellular thiols. tandfonline.comtandfonline.comresearchgate.net
Fe(III)/Fe(II) complexes of BpTRedox potentials are accessible to cellular oxidants and reductants, allowing for redox cycling. acs.org
2-Acetylpyridine thiosemicarbazone (HApT) Fe complexesExhibit the lowest Fe(III/II) redox potentials among related series, contributing to high potency. nih.gov
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazoneAffect crucial thiol systems required for ribonucleotide reductase activity. nih.gov
Alkyl-substituted BpT analoguesDesigned to limit methemoglobin formation while retaining potent antiproliferative activity. acs.org

Multinuclear and Polymeric Architectures Involving this compound Ligands

Dinuclear Complexes and Bridging Ligands

This compound (BpT) and its derivatives are versatile ligands capable of forming not only mononuclear complexes but also multinuclear architectures, particularly dinuclear complexes. In these structures, the thiosemicarbazone ligand can act as a bridging unit, connecting two metal centers.

The formation of dinuclear complexes is often dependent on the reaction conditions and the nature of the metal salt used. For instance, copper(II) complexes with 2-benzoylpyridine 4-allylthiosemicarbazone have been shown to form dimeric structures where the sulfur atoms of the thiosemicarbazone ligand bridge two copper atoms. mdpi.com This bridging mode results in a dinuclear arrangement where the two metal centers are held in proximity by the ligand framework.

The reaction of BpT with copper(I) halides provides a fascinating example of the formation of dinuclear species. The reaction with copper(I) iodide leads to a dark green iodo-bridged dinuclear Cu(II) complex, [Cu₂(II)(μ-I)₂(η³-N¹,N²,S-bpytsc)₂]. nih.gov A similar bromo-bridged dimer is formed with copper(I) bromide. nih.gov The formation of these Cu(II) dimers from a Cu(I) starting material is proposed to occur via a proton-coupled electron transfer (PCET) process. nih.gov In this process, the copper(I) is oxidized to copper(II), accompanied by the deprotonation of the thiosemicarbazone ligand. nih.gov

The versatility of BpT as a bridging ligand is further demonstrated in reactions involving ancillary ligands like triphenylphosphine (B44618) (PPh₃). When copper(I) iodide is reacted with PPh₃ and BpT, a mixture of products can be obtained, including both the halogen-bridged Cu(II) dimer and a sulfur-bridged Cu(I) dimer, [Cu₂(I)I₂(μ-S-Hbpytsc)₂(PPh₃)₂]. nih.gov This indicates that the thiosemicarbazone ligand can adopt different coordination modes to facilitate the formation of various dinuclear architectures.

The structural characteristics of these dinuclear complexes are noteworthy. The central core of the halogen-bridged dimers, Cu₂X₂ (where X = I or Br), forms a parallelogram geometry. nih.gov Similarly, the sulfur-bridged Cu(I) dimers feature a Cu₂S₂ core. nih.gov The distances between the two copper centers in these complexes are generally long, indicating that there is no direct metal-metal bonding. nih.gov

Sulfur-Bridged and Halogen-Bridged Systems

The ability of this compound (BpT) to form both sulfur-bridged and halogen-bridged multinuclear systems highlights its rich coordination chemistry.

Sulfur-Bridged Systems:

The sulfur atom of the thiosemicarbazone moiety is a key player in the formation of bridged complexes. In its neutral form, the thione sulfur can coordinate to a metal center. This is exemplified by the formation of sulfur-bridged dinuclear copper(I) complexes of the type [Cu₂(I)X₂(μ-S-Hbpytsc)₂(PPh₃)₂] (where X = I or Br). nih.gov In these complexes, the BpT ligand remains protonated (Hbpytsc) and bridges two copper(I) centers through its sulfur atom. nih.gov The presence of the ancillary triphenylphosphine ligand appears to favor this sulfur-bridged arrangement. The central Cu₂S₂ core in these dimers adopts a parallelogram geometry. nih.gov

Copper(II) complexes with 2-benzoylpyridine 4-allylthiosemicarbazone also exhibit sulfur-bridged dimeric structures. mdpi.com In these cases, the deprotonated thiosemicarbazone ligand bridges two copper(II) centers via the sulfur atom.

Halogen-Bridged Systems:

In addition to sulfur bridging, halogen atoms can also act as bridges between metal centers in complexes with BpT. This is prominently observed in the reactions of BpT with copper(I) halides. The resulting dinuclear copper(II) complexes, [Cu₂(II)(μ-X)₂(η³-N¹,N²,S-bpytsc)₂] (where X = I or Br), feature two bridging halogen atoms connecting the two copper(II) ions. nih.gov The BpT ligand in these complexes acts as a tridentate chelating agent to each copper center.

The formation of these stable halogen-bridged Cu(II) dimers is noteworthy, especially the Cu(II)-I bonds, as copper(II) is a strong oxidizing agent and iodide is a strong reducing agent. nih.gov The stability of these bonds is attributed to the electronic properties of the BpT ligand, particularly the pyridyl group, which can accept π-electrons from the metal, thereby stabilizing the Cu(II) oxidation state. nih.gov The Cu₂X₂ core in these halogen-bridged dimers also forms a parallelogram structure. nih.gov

The following table summarizes the types of bridged systems formed by this compound:

Bridging Atom/Group Metal Ion Example Complex Key Structural Feature Reference
SulfurCopper(I)[Cu₂(I)I₂(μ-S-Hbpytsc)₂(PPh₃)₂]Cu₂S₂ parallelogram core nih.gov
SulfurCopper(II)Dimeric [Cu(L)Cl]₂ (L = 2-benzoylpyridine 4-allylthiosemicarbazone)Sulfur atoms bridge two Cu(II) centers mdpi.com
IodineCopper(II)[Cu₂(II)(μ-I)₂(η³-N¹,N²,S-bpytsc)₂]Cu₂I₂ parallelogram core nih.gov
BromineCopper(II)[Cu₂(II)(μ-Br)₂(η³-N¹,N²,S-bpytsc)₂]Cu₂Br₂ parallelogram core nih.gov

Structure Activity Relationship Studies of 2 Benzoylpyridine Thiosemicarbazone Analogues in Biological Contexts

Systematic Structural Modification Strategies for 2-Benzoylpyridine (B47108) Thiosemicarbazones

The core structure of 2-benzoylpyridine thiosemicarbazone offers several sites for chemical modification. Scientists have focused on three primary areas: the pyridine (B92270) ring, the phenyl ring, and the terminal N4-position of the thiosemicarbazone moiety.

Modifications to the pyridine ring of the BpT scaffold have been a key strategy in developing new analogues. The electronic properties of this ring are vital for the molecule's biological function. Research indicates that a high electron density on the nitrogen atom of the pyridine ring plays a significant role in the compound's ability to form hydrogen bonds with biological targets like DNA. nih.gov

Studies on related pyridine thiosemicarbazone derivatives have shown that introducing basic substituents, such as pyrrolidine (B122466) and piperidine, can lead to strong inhibitory activity against various cell lines. mdpi.com The placement of substituents is also critical; for example, moving a functional group's attachment position on the pyridine ring can significantly alter its inhibitory capabilities against mycobacteria. mdpi.com This highlights that both the nature and the position of substituents on the pyridine ring are determining factors for the biological efficacy of these compounds.

The non-coordinating phenyl ring has been a frequent target for structural modification to fine-tune the activity of BpT analogues. The introduction of different substituents can alter the electronic and hydrophobic properties of the entire molecule.

Methoxy (B1213986) Groups: The addition of electron-donating methoxy groups to the phenyl ring has been explored. However, studies have revealed that mono- or di-methoxy substitutions on the phenyl ring generally result in lower anti-proliferative activity compared to the unsubstituted parent compound. researchgate.netnih.gov

Alkyl Groups: In contrast, designing BpT analogues with hydrophobic, electron-donating alkyl substituents at the para-position of the phenyl ring has proven to be a successful strategy. uq.edu.aunih.gov These compounds exhibited potent and selective anti-proliferative activity, which was often comparable to or even greater than their unsubstituted BpT counterparts. nih.govacs.org

Nitro Groups: To assess the impact of strong electron-withdrawing groups, analogues with a nitro group on the phenyl ring have been synthesized and studied. acs.orgnih.gov This modification was part of a broader investigation to understand how electron density on this part of the molecule affects anti-proliferative efficacy. acs.org

Halogenation: The effect of adding halogens, such as chlorine, to the phenyl ring has also been investigated to understand how these electronegative and lipophilic substituents influence biological activity. mdpi.com

Phenyl Ring SubstituentTypeEffect on Anti-proliferative ActivitySource(s)
Methoxy (–OCH₃) Electron-DonatingGenerally decreases activity. researchgate.netnih.gov
Alkyl (e.g., -t-Bu) Electron-Donating, HydrophobicIncreases potent and selective activity. uq.edu.aunih.govacs.org
Nitro (–NO₂) Electron-WithdrawingStudied to assess the impact of withdrawing groups. acs.orgnih.gov
Halogen (e.g., –Cl) Electron-Withdrawing, LipophilicInvestigated as a modification strategy. mdpi.com

The terminal nitrogen of the thiosemicarbazone side chain, known as the N4-position, is a critical site for determining biological activity. researchgate.net The presence and nature of substituents at this position can have a profound effect on the efficacy of the compounds. researchgate.net

For instance, a comparative study showed that replacing the hydrogen at the N4-position of this compound with a phenyl group resulted in a dramatic increase in cytotoxic activity against several cancer cell lines. nih.gov The resulting compound, N(4)-phenyl-2-benzoylpyridine thiosemicarbazone, exhibited significantly more potent activity against human cholangiocarcinoma (HuCCA-1), lung cancer (A549), and T-cell leukemia (MOLT-3) cell lines. nih.gov This demonstrates that even seemingly small modifications to the thiosemicarbazide (B42300) skeleton can readily tune the pharmacological properties of the molecule. researchgate.net

N4-Position SubstituentResulting CompoundImpact on Cytotoxicity (vs. Unsubstituted)Source(s)
Hydrogen (–H) This compoundBaseline activity nih.gov
Phenyl (–C₆H₅) N(4)-phenyl-2-benzoylpyridine thiosemicarbazoneSignificantly increased activity against multiple cell lines nih.gov

Correlation between Molecular Structure and In Vitro Biological Efficacy

The in vitro biological efficacy of BpT analogues is directly correlated with their molecular structure, particularly their electronic properties and lipophilicity. These physicochemical characteristics govern how the molecules interact with biological systems, from cellular uptake to target engagement.

The electronic nature of substituents on both the pyridine and phenyl rings significantly influences the anti-proliferative activity of BpT analogues. Replacing the second pyridyl ring of the related di-2-pyridylketone thiosemicarbazone (DpT) series with a phenyl ring to create the BpT series was a key design choice. researchgate.netacs.org This substitution decreases the electron-withdrawing effects of the pyridyl ring, which was found to enhance anti-proliferative efficacy, making BpT chelators some of the most active anticancer agents developed within this class. researchgate.netnih.gov

Further studies have shown that:

Electron-donating methoxyphenyl groups, while increasing electron donation, were found to lower anti-proliferative activity. nih.govnih.gov

Conversely, hydrophobic and electron-donating alkyl groups at the para-position of the phenyl ring led to potent and selective anti-neoplastic activity. nih.govacs.org

The iron complexes of the BpT series exhibit lower redox potentials compared to their DpT counterparts, indicating enhanced redox activity, which is believed to play an important role in their anti-proliferative mechanism. nih.govnih.gov

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter that affects a drug's ability to cross biological membranes and reach its intracellular target. nih.gov For this compound and its derivatives, lipophilicity is a key factor influencing their cytotoxicity and biological uptake. nih.gov

Studies have demonstrated that increasing a compound's lipophilicity, for example by introducing a cyclohexyl group, can facilitate penetration of cellular membranes, allowing for more effective targeting of intracellular components. nih.gov The lipophilicity of the parent compound, 2-benzoylpyridine-thiosemicarbazone, has been quantitatively determined through electrochemical studies at a water/1,2-dichloroethane interface, providing a direct measure of this important property. pku.edu.cn However, the relationship is not always linear; research on dimeric thiosemicarbazone systems highlights the importance of achieving an optimal lipophilicity to maximize cytotoxic efficacy. nih.gov This suggests that a delicate balance of hydrophilic and hydrophobic properties is necessary for the most effective biological activity.

Impact of Dimerization on Biological Activity

While monomeric thiosemicarbazone compounds have been extensively studied, dimeric forms have received comparatively less attention. nih.gov The investigation into dimeric 2-benzoylpyridine thiosemicarbazones has provided valuable data on how linking two monomeric units influences their biological effects, particularly their anti-proliferative activity and iron chelation efficacy. nih.gov

Two distinct classes of dimeric thiosemicarbazones have been synthesized and evaluated. The first class involves two this compound units connected by an alkyl bridge, such as a hexane (B92381) or dodecane (B42187) chain. The second class features two thiosemicarbazone moieties attached to a central 2,6-dibenzoylpyridine (B3054019) core. nih.gov

Dimer ClassStructural DescriptionKey Features
Class 1Two benzoylpyridine-based thiosemicarbazone units linked by a hexane or dodecane alkyl bridge. nih.govVariable lipophilicity based on alkyl chain length; flexibility. nih.gov
Class 2Two thiosemicarbazone units attached to a 2,6-dibenzoylpyridine core. nih.govMore rigid structure; specific spatial orientation of chelating arms. nih.gov

Mechanistic Insights from Structure-Activity Correlations

The biological activity of 2-benzoylpyridine thiosemicarbazones is intrinsically linked to their chemical structure, which dictates their ability to chelate metals and participate in redox reactions.

Structural Features Dictating Metal Chelation Efficacy

The ability of 2-benzoylpyridine thiosemicarbazones to exert their biological effects is heavily dependent on their capacity to bind to metal ions, particularly iron. acs.orgnih.gov Thiosemicarbazones typically act as bidentate or tridentate ligands, coordinating with metal ions through their sulfur and nitrogen atoms. benthamopenarchives.comnih.gov

The fundamental chelating unit of these compounds is the thiosemicarbazone moiety, which binds to metals via the sulfur atom and the azomethine nitrogen atom. nih.gov The 2-benzoylpyridine scaffold introduces an additional coordination site through the pyridine nitrogen, allowing for tridentate (N,N,S) chelation. This configuration forms stable five-membered chelate rings with the metal ion. nih.gov

Structure-activity relationship studies have highlighted several key features:

The Pyridine Ring : The 2-benzoylpyridine moiety itself enhances anti-proliferative efficacy when compared to analogues like di-2-pyridylketone thiosemicarbazone (DpT). acs.orgnih.gov

Substituents on the Phenyl Ring : Modifications to the non-coordinating phenyl ring can significantly alter chelation efficacy. For instance, introducing methoxy groups to the phenyl ring has been shown to enhance iron chelation efficacy, even though it may decrease anti-proliferative activity. nih.govresearchgate.net Conversely, adding a strong electron-withdrawing nitro group to this ring was explored to assess its impact on activity. acs.org

Terminal Nitrogen (N4) Substitution : The nature of the substituent on the terminal N4 nitrogen of the thiosemicarbazone chain can influence the electronic properties and steric bulk of the ligand, thereby affecting its metal-binding ability. researchgate.net

Electrochemical studies of iron(II) complexes with this compound analogues (H2Bz4Me and H2Bz4Ph) show that the complexes undergo oxidation to the corresponding iron(III) forms. This process is reversible, as the iron(III) analogues can be reduced back by cellular thiols, indicating that this redox cycling can occur within a biological environment. researchgate.net

Relationships between Structure, Redox Potential, and Reactive Oxygen Species Generation

A significant mechanism underlying the anti-tumor activity of 2-benzoylpyridine thiosemicarbazones is the formation of redox-active metal complexes that can generate damaging reactive oxygen species (ROS). researchgate.netnih.gov The structure of the ligand directly influences the redox potential of its metal complex, which in turn determines its capacity for ROS generation. nih.govacs.org

The iron complexes of the this compound (BpT) series exhibit lower redox potentials compared to their di-2-pyridylketone thiosemicarbazone (DpT) and 2-(3-nitrobenzoyl)pyridine (B1597340) thiosemicarbazone (NBpT) counterparts. nih.govsci-hub.box This lower redox potential enhances their redox activity, making them more effective at catalyzing the oxidation of cellular reductants like ascorbate (B8700270), which leads to the production of ROS. nih.govsci-hub.box This redox cycling is considered a crucial element of their anti-proliferative action. nih.gov

Further studies involving halogenation of the BpT scaffold have provided deeper insights:

Halogen Substitution : The addition of halogen atoms (Cl, Br, I) to the non-coordinating phenyl group of BpT analogues (creating XBpTs) leads to a halogen-specific increase in the redox potential of their iron complexes. acs.orgnih.gov

ROS Generation : This structural modification directly correlates with an increased ability to generate intracellular ROS. Probing with fluorescent markers revealed a significant increase in ROS levels in cells treated with the chlorinated, brominated, or iodinated analogues. acs.orgmq.edu.au

Structure-Activity Correlation : A clear relationship was established where the addition of halogens to the more hydrophilic parent BpT compounds resulted in a positive correlation between intracellular ROS generation and anti-proliferative activity. acs.orgnih.gov This suggests that for certain BpT analogues, the ability to induce oxidative stress is a key determinant of their anticancer efficacy.

Compound SeriesStructural ModificationEffect on Fe Complex Redox PotentialImpact on ROS Generation
BpT vs. DpT/NBpTPhenyl ring instead of a second pyridyl or a nitrophenyl group. nih.govsci-hub.boxLower redox potential. nih.govsci-hub.boxEnhanced redox activity and ability to catalyze ascorbate oxidation. nih.govsci-hub.box
XBpT (Halogenated BpT)Addition of Cl, Br, or I to the non-coordinating phenyl ring. acs.orgnih.govHalogen-specific increase. acs.orgnih.gov1.5 to 4.7-fold increase in intracellular ROS. acs.orgmq.edu.au

Investigation of in Vitro Biological Activity Mechanisms of 2 Benzoylpyridine Thiosemicarbazone and Its Metal Complexes

Anti-proliferative Mechanisms in Model Cell Systems

The anti-proliferative effects of 2-benzoylpyridine (B47108) thiosemicarbazone and its metal complexes are attributed to a multi-targeted approach within cancer cells. These mechanisms primarily involve the disruption of essential enzymatic processes, interference with genetic material, and the induction of cellular stress.

Interference with Ribonucleotide Reductase Activity

A primary mechanism by which thiosemicarbazones, including the 2-benzoylpyridine class, exert their anti-proliferative effects is through the inhibition of ribonucleotide reductase (RR). nih.govnih.gov This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in the synthesis of DNA. nih.govnih.gov By inhibiting RR, these compounds effectively halt DNA replication and repair, leading to cell cycle arrest.

The inhibitory action is closely linked to the compounds' ability to chelate iron. nih.govnih.govnih.gov The RR enzyme contains a diiron center in its smaller subunit (M2 or p53R2), which generates a critical tyrosyl free radical necessary for the catalytic process. nih.gov 2-Benzoylpyridine thiosemicarbazones and their metal complexes, particularly with iron, can interact with this diiron center. nih.govunivie.ac.at This interaction can lead to the quenching of the tyrosyl radical, thereby inactivating the enzyme. nih.gov Studies on related heterocyclic carboxaldehyde thiosemicarbazones have shown that their iron complexes generate reactive oxygen species that quench this radical, and the ligands themselves can bind directly to the small subunits of RR. nih.gov

DNA Binding and Interaction Studies

While direct DNA binding may not be the principal mechanism of action for all thiosemicarbazones, interactions with DNA and related processes contribute to their cytotoxicity. Research on various thiosemicarbazone derivatives indicates their potential to bind to DNA, with some ruthenium complexes of 2-(2-pyridyl)-quinoxaline showing significant binding affinity to calf thymus DNA (CT-DNA). nih.gov Acridine-thiosemicarbazone hybrids, for instance, have demonstrated the ability to interact with DNA, suggesting this can be a component of their biological activity. nih.gov

More specifically, the anti-proliferative activity of thiosemicarbazones can be attributed to the inhibition of enzymes that regulate DNA topology, such as topoisomerases. nih.govnih.gov This enzymatic inhibition leads to the disruption of DNA replication and can trigger cell death pathways.

Protein Interaction Studies (e.g., Topoisomerase IIα, Tyrosinase Kinase Receptor)

Topoisomerase IIα:

2-Benzoylpyridine thiosemicarbazones (BZP-TSCs), particularly as copper (II) complexes, have been identified as potent inhibitors of human topoisomerase IIα (TopoIIα). acs.orgscirp.org This enzyme is vital for managing DNA tangles and supercoils during replication and transcription. The inhibition of TopoIIα by these compounds leads to the stabilization of DNA cleavage complexes, which introduces permanent double-strand breaks in the DNA, ultimately triggering apoptosis. acs.org

Research has shown that the metal-free BZP-TSC ligands have minimal inhibitory effect on TopoIIα, whereas their copper(II) complexes display marked inhibition. scirp.org This highlights the crucial role of the metal ion in the mechanism of action. tntech.edu The inhibitory activity of these copper complexes is dose-dependent and, in some cases, more effective than the standard TopoIIα inhibitor, etoposide. scirp.org

Inhibition of Topoisomerase IIα by 2-Benzoylpyridine Thiosemicarbazone (BZP-TSC) Derivatives
CompoundEffect on TopoIIαKey FindingReference
BZP-TSC Ligands (metal-free)Slight inhibition at high concentrations (50 µM)Ligands alone are weak inhibitors. scirp.org
[Cu(BZP-TSC)Cl] ComplexesMarked inhibition of plasmid relaxation at 50 µMCopper complexation is critical for potent inhibition. acs.orgscirp.org
[Cu(BZP-tBTSC)Cl]Dose-dependent inhibition of plasmid relaxationDemonstrates a clear relationship between concentration and inhibitory effect. scirp.org
Metal-TSC Complexes (general)Inhibit TopoIIαMetal-chelated TSCs show significant inhibition of the enzyme. nih.gov

Tyrosinase Kinase Receptor:

Studies have revealed that thiosemicarbazones can interfere with the signaling pathways regulated by receptor tyrosine kinases (RTKs), which are crucial for cancer cell growth, proliferation, and survival. nih.govfrontiersin.org Research on related thiosemicarbazones demonstrated that they can downregulate the expression of key RTKs, including the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and insulin-like growth factor-1 receptor (IGF-1R) in neuroblastoma cells. nih.govfrontiersin.org

Furthermore, these thiosemicarbazones show synergistic effects when combined with tyrosine kinase inhibitors (TKIs). nih.gov This combination leads to a more pronounced inhibition of RTK phosphorylation and a stronger induction of apoptosis, providing a rationale for combination therapies. nih.govfrontiersin.org While not a kinase, the enzyme tyrosinase has also been identified as a target for thiosemicarbazones, indicating a broader capacity for these compounds to interact with metalloenzymes. rsc.orgmdpi.com

Induction of Cellular Stress Responses (e.g., Reactive Oxygen Species Generation)

A significant mechanism contributing to the cytotoxicity of 2-benzoylpyridine thiosemicarbazones is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.gov Cancer cells inherently exhibit higher levels of basal ROS compared to normal cells, making them more vulnerable to further oxidative stress. nih.govmdpi.commdpi.com

The iron complexes of these thiosemicarbazones are redox-active, meaning they can participate in cellular oxidation-reduction cycles. acs.org This redox cycling, particularly the transition between Fe(II) and Fe(III), catalyzes the formation of highly reactive species like the hydroxyl radical from endogenous molecules such as hydrogen peroxide. nih.gov This surge in intracellular ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, and ultimately triggering programmed cell death (apoptosis). nih.govresearchgate.net Studies on halogenated 2'-benzoylpyridine thiosemicarbazones found a direct correlation between the generation of intracellular ROS and the anti-proliferative activity of the compounds. nih.gov

Mechanisms of Antibacterial Action

Thiosemicarbazones derived from 2-benzoylpyridine and related structures have demonstrated notable antibacterial properties. researchgate.net

Impact on Bacterial Cell Wall Integrity

The available research literature does not provide direct evidence that this compound or its metal complexes exert their antibacterial effect by specifically targeting and disrupting the integrity of the bacterial cell wall. While the cell wall remains an attractive target for antibiotics, the mechanisms for this class of compounds appear to lie elsewhere. frontiersin.org Alternative antibacterial mechanisms for related thiosemicarbazones involve the inhibition of other essential bacterial enzymes.

Inhibition of Bacterial Enzymes (e.g., Glutamine Amidotransferase GatD, Beta-Lactamase Class A)

Beta-lactamases are a major cause of bacterial resistance to beta-lactam antibiotics. Some thiosemicarbazone derivatives have been identified as inhibitors of metallo-β-lactamases (MβLs). nih.gov For instance, a dipyridyl-substituted thiosemicarbazone was found to be a broad-spectrum inhibitor of several MβLs, including NDM-1, VIM-2, and IMP-1, with IC50 values in the low micromolar to nanomolar range. nih.gov This inhibition was shown to be reversible and competitive. nih.gov The synergistic effect of such inhibitors with antibiotics like meropenem (B701) has been demonstrated against MβL-producing bacteria. nih.gov While this research focuses on a related but different thiosemicarbazone, it highlights the potential of the thiosemicarbazone scaffold to inhibit crucial bacterial enzymes like beta-lactamases.

Table 1: Inhibition of Metallo-β-Lactamases by a Dipyridyl-Substituted Thiosemicarbazone

Metallo-β-Lactamase IC50 (µM)
NDM-1 0.021 - 1.08
VIM-2 0.021 - 1.08
IMP-1 0.021 - 1.08
ImiS 0.021 - 1.08
L1 0.021 - 1.08

Data sourced from a study on a dipyridyl-substituted thiosemicarbazone, demonstrating the potential of the thiosemicarbazone class as MβL inhibitors. nih.gov

Mechanisms of Antifungal Activity

This compound and its derivatives have demonstrated notable antifungal activity, particularly against Candida albicans. researchgate.nettandfonline.com The antifungal properties of thiosemicarbazones are often linked to their ability to coordinate with metal ions. tandfonline.com However, in some cases, the free thiosemicarbazone exhibits higher activity than its metal complexes. researchgate.nettandfonline.com For instance, this compound and its N(4)-substituted analogues showed antifungal activity against Candida albicans, which significantly decreased upon coordination with iron(II), nickel(II), and zinc(II). researchgate.nettandfonline.com

Conversely, other studies have shown that coordination to metal ions like copper(II) can enhance the antifungal activity of thiosemicarbazones. Copper(II) complexes of N(4)-tolyl-2-benzoylpyridine thiosemicarbazones exhibited high antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values lower than the free ligands. This suggests that the metal ion can play a crucial role in the mechanism of action, possibly by facilitating interaction with the biological target.

The proposed mechanisms for antifungal action often involve the disruption of fungal cell integrity. This can occur through interference with the cell wall or membrane. For example, some antifungal compounds are known to bind to ergosterol (B1671047) in the fungal plasma membrane, leading to membrane disruption. scielo.br While the specific mechanism for this compound is not fully elucidated, its structural features and the known activities of similar compounds suggest that it may act by disrupting essential fungal cellular processes. nih.gov

Mechanisms of Antiviral Activity (e.g., HIV-1 Transcription Inhibition)

2-Benzoylpyridine thiosemicarbazones have emerged as potent inhibitors of HIV-1 transcription. nih.govnih.gov The mechanism of this inhibition is multifaceted and involves targeting cellular factors that are essential for viral gene expression. nih.gov HIV-1 transcription is a complex process that relies on the viral Tat protein, which recruits host cell factors, including cyclin-dependent kinase 9 (CDK9)/cyclin T1, to the HIV-1 promoter. nih.gov

Studies have shown that certain this compound derivatives, such as 2-benzoylpyridine 4-allyl-3-thiosemicarbazone (Bp4aT) and 2-benzoylpyridine 4-ethyl-3-thiosemicarbazone (Bp4eT), inhibit HIV-1 transcription and replication at low concentrations. nih.gov Their mechanism of action involves the inhibition of basal HIV-1 transcription. nih.gov A key finding is that these compounds inhibit the activities of CDK2 and CDK9/cyclin T1. nih.gov The inhibition of CDK9 is particularly significant as it is a crucial component of the P-TEFb complex, which is required for efficient HIV-1 transcriptional elongation. nih.govmdpi.com By inhibiting these kinases, the thiosemicarbazones effectively block the transcription of the HIV-1 genome. nih.gov

Table 2: Inhibition of HIV-1 Transcription by this compound Derivatives

Compound Activity Molecular Target(s)
Bp4aT Inhibits HIV-1 transcription and replication CDK2, CDK9/cyclin T1
Bp4eT Inhibits HIV-1 transcription and replication CDK2, CDK9/cyclin T1

Data from a study demonstrating the inhibition of cellular kinases involved in HIV-1 transcription. nih.gov

Mechanisms of Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi, Antileishmanial Effects)

Thiosemicarbazones, including those derived from 2-benzoylpyridine, have shown significant potential as antiparasitic agents. researchgate.net Their activity against parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species is a promising area of research.

Anti-Trypanosoma cruzi Activity: The precise mechanism of action of this compound against T. cruzi is not fully detailed in the provided context, but the activity of related compounds offers insights. Other thiosemicarbazones have been shown to inhibit the growth of T. cruzi epimastigotes. ijpsr.com The general antiparasitic action of thiosemicarbazones is often attributed to their ability to chelate metals, thereby inhibiting essential metalloenzymes in the parasite. longdom.orgebsco.com For instance, they can interfere with enzymes like ribonucleotide reductase, which is vital for DNA synthesis. researchgate.net Ultrastructural studies on T. cruzi treated with other antiparasitic compounds have revealed significant morphological changes, including nuclear disorganization, mitochondrial swelling, and plasma membrane alterations, ultimately leading to parasite death. nih.gov

Antileishmanial Effects: 2-Benzoylpyridine-derived thiosemicarbazones and their antimony(III) complexes have demonstrated high anti-trypanosomal activity, which suggests potential against related kinetoplastid parasites like Leishmania. researchgate.net The antileishmanial mechanism of many drugs involves targeting parasite-specific metabolic pathways or cellular components. nih.gov For example, some drugs disrupt the parasite's lipid metabolism or induce apoptosis-like cell death. nih.gov Given the known metal-chelating properties of thiosemicarbazones, it is plausible that they interfere with essential leishmanial metalloenzymes. researchgate.net

Antioxidant Activity

This compound and its metal complexes have been investigated for their antioxidant properties. mdpi.com The antioxidant activity of these compounds is often evaluated using in vitro assays such as the ABTS•+ radical scavenging method. mdpi.com In one study, 2-benzoylpyridine 4-allylthiosemicarbazone (HL) and some of its metal complexes exhibited higher antioxidant activity than the standard antioxidant, Trolox. mdpi.com

The mechanism of antioxidant activity for thiosemicarbazones can be attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The structure of the thiosemicarbazone, including the substituents on the molecule, can influence its antioxidant potential. The presence of the thione group and the hydrazine (B178648) nitrogen atoms are thought to be important for this activity. researchgate.net Electrochemical studies of iron(II) complexes of 2-benzoylpyridine thiosemicarbazones have shown that they can be oxidized to iron(III) analogues, a process that could be reversed by cellular thiols, suggesting a potential role in redox processes within a biological system. researchgate.nettandfonline.com

Table 3: Antioxidant Activity of 2-Benzoylpyridine 4-Allylthiosemicarbazone (HL) and its Metal Complexes

Compound Antioxidant Activity (IC50) Comparison to Standard
HL Data not specified Higher than Trolox
Complex 6 Data not specified Comparable to HL, higher than Trolox
Complex 7 Data not specified Higher than Trolox

Data from a study evaluating the antiradical activities against ABTS•+ cation radicals. mdpi.com

Computational and Theoretical Investigations of 2 Benzoylpyridine Thiosemicarbazone Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For BPT and its derivatives, DFT calculations are instrumental in predicting their geometry, electronic properties, and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 2-Benzoylpyridine (B47108) thiosemicarbazone and its analogues, DFT methods, such as B3LYP, are commonly employed to determine the most stable three-dimensional structure. researchgate.net This process calculates key structural parameters like bond lengths, bond angles, and dihedral angles.

For instance, in the neutral form of 2-benzoylpyridine 4-allylthiosemicarbazone (a derivative of BPT), the structure is stabilized by an intramolecular hydrogen bond (N3–H···N1). mdpi.com The dihedral angles between the central thiosemicarbazone fragment and the pyridine (B92270) and phenyl rings are reported to be 24.7° and 41.7°, respectively. mdpi.com However, in its protonated cationic form, the pyridine ring becomes nearly coplanar with the thiosemicarbazone fragment. mdpi.com These subtle structural changes, predicted by DFT, are crucial as they influence how the molecule interacts with biological targets.

The electronic structure analysis provides insight into the distribution of electrons within the molecule. DFT calculations can determine parameters that describe the electronic nature of the molecule, which is fundamental to understanding its chemical behavior and potential biological activity. researchgate.netsci-hub.se

Table 1: Selected Calculated Structural Parameters for a BPT Derivative

This table presents representative data for a BPT derivative to illustrate the outputs of DFT calculations. Specific values can vary based on the exact derivative and computational method.

ParameterDescriptionRepresentative Value
Dihedral Angle (Thiosemicarbazone-Pyridine) The twist between the thiosemicarbazone plane and the pyridine ring.24.7°
Dihedral Angle (Thiosemicarbazone-Phenyl) The twist between the thiosemicarbazone plane and the phenyl ring.41.7°
N3-H···N1 Bond An intramolecular hydrogen bond stabilizing the conformation.Present in neutral form

Data sourced from a study on 2-benzoylpyridine 4-allylthiosemicarbazone. mdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, polarizability, and biological activity. acs.org DFT calculations are frequently used to determine the energies of these orbitals and the corresponding energy gap for BPT systems. researchgate.netresearchgate.net For example, a computational study on metalloporphyrins showed that the calculated HOMO-LUMO energy gap provides valuable insight into the energy required for electron transfer processes. acs.org Similar principles apply to BPT, where the HOMO-LUMO gap can help predict its reactivity and potential as a therapeutic agent.

Table 2: Representative Frontier Molecular Orbital Energy Values

This table illustrates typical data obtained from FMO analysis. Values are highly dependent on the specific molecule and the level of theory used.

Molecular OrbitalEnergy (eV)Description
HOMO Typically -5 to -7 eVHighest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Typically -1 to -3 eVLowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) Typically 2 to 4 eVDifference between LUMO and HOMO; indicates chemical reactivity and stability.

Note: The values presented are illustrative and based on general findings for similar organic compounds.

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution in a molecule. It is calculated using DFT and helps to predict how a molecule will interact with other molecules. The MEP map uses a color scale to show different potential values on the molecule's surface. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack (e.g., near electronegative atoms like sulfur and nitrogen). Blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack (e.g., near hydrogen atoms).

For BPT and its derivatives, MEP analysis can identify the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding or coordination with metal ions. This information is crucial for understanding ligand-receptor binding and designing molecules with specific interaction profiles. acs.org

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For BPT, these studies are primarily focused on understanding how it interacts with biological macromolecules, such as proteins, and predicting its most stable conformations.

Ligand-Protein Interaction Prediction and Binding Affinities

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as BPT) when bound to a second molecule (the receptor, typically a protein). dntb.gov.ua This technique is essential for identifying potential biological targets and understanding the mechanism of action.

In these studies, the BPT molecule is computationally "placed" into the binding site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy (in kcal/mol). A lower (more negative) binding energy suggests a more stable and favorable interaction.

Docking studies have been performed to investigate the interaction of BPT analogues with various protein targets. For example, a related thiosemicarbazone, Dp44mT, was docked into the binding sites of human serum albumin (HSA) to estimate its binding affinity. oncotarget.comnih.gov Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This knowledge is invaluable for structure-activity relationship (SAR) studies, which aim to design more potent and selective drugs. uq.edu.au

Table 3: Example of Molecular Docking Results

This table shows hypothetical binding affinity data for BPT with different protein targets to illustrate the output of docking studies.

Protein TargetPDB CodeBinding Affinity (kcal/mol)Potential Interacting Residues
Ribonucleotide Reductase e.g., 2BXD-8.5TYR, PHE, SER
Human Serum Albumin (Site I) 2BXD-7.2TRP, ARG, LYS
Topoisomerase II e.g., 1ZXM-9.1ASP, GLU, TYR

Note: This data is illustrative. Actual binding affinities depend on the specific BPT derivative, protein structure, and docking software used. oncotarget.comnih.gov

Conformational Analysis and Stability Predictions

A molecule like 2-Benzoylpyridine thiosemicarbazone can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements. mdpi.com

Understanding the stable conformations of BPT is critical because the molecule's three-dimensional shape dictates its ability to fit into the binding pocket of a target protein, thus influencing its biological activity.

Quantum Chemical Studies of Spectroscopic Properties

Quantum chemical calculations have emerged as powerful tools for predicting and interpreting the spectroscopic properties of molecules, including this compound and its derivatives. These computational methods provide valuable insights into the electronic and vibrational characteristics of these compounds, complementing experimental data and aiding in structure elucidation.

Computational Prediction of UV-Vis Spectra

The prediction of ultraviolet-visible (UV-Vis) spectra through computational means offers a deeper understanding of the electronic transitions within a molecule. While specific computational studies dedicated solely to the UV-Vis spectrum of this compound are not extensively documented in the reviewed literature, the methodologies applied to similar thiosemicarbazone derivatives provide a clear framework for how such an analysis would be conducted and the nature of the expected findings.

Time-dependent density functional theory (TD-DFT) is the most prevalent method for predicting UV-Vis spectra due to its balance of accuracy and computational cost. nih.gov This approach can be used to calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of the peaks in the experimental spectrum. For instance, in a computational study of benzophenone (B1666685) thiosemicarbazone, TD-DFT calculations identified electronic transitions responsible for its absorption bands. researchgate.net The calculated electronic absorption spectrum for benzophenone thiosemicarbazone showed two significant excitations at 355 nm and 278 nm, attributed to charge transfer transitions and local excitations, respectively. researchgate.net

Similarly, computational investigations of chromone-based thiosemicarbazone derivatives using TD-DFT at the B3LYP/6-311+G(d,p) level of theory have shown good agreement with experimental UV-Vis findings. acs.org These studies help in assigning the observed absorption bands to specific molecular orbital transitions, such as HOMO → LUMO transitions. For example, the calculated HOMO-LUMO energy gaps for two different chromone-based thiosemicarbazones were found to be 3.053 eV and 3.118 eV. acs.org

The choice of functional and basis set is crucial for the accuracy of the predictions. Various functionals, including B3LYP, CAM-B3LYP, M06, and M06-2X, are often employed in combination with basis sets like 6-311+G(d,p) to obtain reliable results. acs.org The development of machine learning models, such as UV-adVISor, also presents a novel approach to predict UV-Vis spectra from molecular structures, offering a potentially faster alternative to traditional quantum chemical calculations. nih.govchemrxiv.org

A hypothetical computational analysis of this compound would likely involve optimizing the ground state geometry followed by TD-DFT calculations to determine the vertical excitation energies. The results would be presented in a table comparing the calculated and experimental λmax values and identifying the major contributing electronic transitions.

Table 1: Representative Data from Computational UV-Vis Analysis of a Thiosemicarbazone Derivative

CompoundMethodCalculated λmax (nm)Experimental λmax (nm)Assignment
Acetone ThiosemicarbazoneTD-DFT355, 278Not SpecifiedCharge Transfer, Local Excitation

Source: Adapted from research on Acetone Thiosemicarbazone. researchgate.net

Computational Prediction of Vibrational Frequencies (IR)

Computational methods are instrumental in the analysis of infrared (IR) spectra by predicting the vibrational frequencies of a molecule. Density functional theory (DFT) calculations are widely used for this purpose, and the results are often compared with experimental Fourier-transform infrared (FT-IR) spectra to assign the observed vibrational bands to specific functional groups and vibrational modes.

For thiosemicarbazone systems, DFT calculations, typically using the B3LYP functional with basis sets such as 6-31G(d) or 6-311G(d,p), have been successfully employed to compute vibrational wavenumbers. researchgate.netresearchgate.net The calculated frequencies are often scaled by an empirical factor to improve the agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.

In studies of related thiosemicarbazones, such as ethyl methyl ketone thiosemicarbazone, the computed vibrational wavenumbers have shown good correlation with experimental FT-IR and FT-Raman spectra. researchgate.net These analyses allow for a detailed assignment of vibrational modes, including the characteristic N-H, C=S, and C=N stretching and bending vibrations. For example, a red shift in the N-H stretching wavenumber in the experimental IR spectrum compared to the computed value can indicate weakening of the N-H bond, potentially due to intramolecular hydrogen bonding. researchgate.net

A computational study of this compound would involve geometry optimization followed by frequency calculations at a selected level of theory. The predicted IR spectrum would then be compared with the experimental spectrum, and a detailed assignment of the vibrational bands would be made. This can be particularly useful in understanding how the vibrational modes are affected by substituent effects or coordination to a metal ion.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for Key Functional Groups in a Thiosemicarbazone Derivative

Vibrational ModeExperimental (IR)Calculated (DFT)
ν(N-H)33883372
δ(N-H)15371541
ν(C=N)Not SpecifiedNot Specified
ν(C=S)Not SpecifiedNot Specified

Source: Data adapted from studies on related thiosemicarbazone compounds. researchgate.net The specific values are representative of the type of data generated in such studies.

Theoretical Studies on Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes of this compound are of significant interest, particularly in the context of designing molecular materials with specific magnetic behaviors. Theoretical studies play a crucial role in understanding and predicting these properties at the molecular level.

Analysis of Magnetic Coupling in Dinuclear Systems

Dinuclear metal complexes containing thiosemicarbazone ligands can exhibit magnetic coupling between the metal centers, leading to either ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment) interactions. Theoretical calculations are essential for quantifying the strength of this coupling and elucidating the mechanism through which it occurs.

For dinuclear copper(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone, a closely related ligand system, magnetic measurements have revealed the presence of antiferromagnetic coupling. researchgate.net The magnetic susceptibility data for these complexes have been fitted using the Bleaney-Bowers equation, which is derived from the spin Hamiltonian H = -2JS1·S2, where J is the magnetic exchange coupling constant. researchgate.net

Theoretical studies, often employing DFT calculations with appropriate functionals, can be used to calculate the J value. The sign of J indicates the nature of the coupling (negative for antiferromagnetic, positive for ferromagnetic), and its magnitude reflects the strength of the interaction. In a study of dinuclear copper(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone, the experimentally determined J/k values (where k is the Boltzmann constant) were found to be in the range of -4.3 to -5.1 K, indicating weak antiferromagnetic coupling. researchgate.net

The theoretical analysis of these systems can provide insights into the magneto-structural correlations, i.e., how the geometric parameters of the complex, such as bond lengths and angles in the bridging unit, influence the magnetic coupling. This understanding is critical for the rational design of new dinuclear complexes with desired magnetic properties.

Table 3: Magnetic Coupling Constants for Dinuclear Copper(II) Complexes of a Related Thiosemicarbazone Ligand

ComplexBridging LigandExperimental J/k (K)Magnetic Behavior
[{Cu(L)(tfa)}2]tfa-4.8Antiferromagnetic
{Cu(L)}2(pz)2pz-4.3Antiferromagnetic
{{Cu(L)}2(dca)}ndca-5.1Antiferromagnetic

L = pyridine-2-carbaldehyde thiosemicarbazone anion. Source: Adapted from a study on pyridine-2-carbaldehyde thiosemicarbazone copper(II) complexes. researchgate.net

Future Directions in 2 Benzoylpyridine Thiosemicarbazone Research

Exploration of Novel Synthetic Routes and Derivatization Strategies

The future of 2-Benzoylpyridine (B47108) thiosemicarbazone (BpT) research is intrinsically linked to the development of innovative synthetic pathways and derivatization tactics aimed at refining their physicochemical and pharmacological profiles. The foundational synthesis of BpT and its analogues typically involves the Schiff base condensation of a substituted 2-benzoylpyridine with a thiosemicarbazide (B42300) derivative. researchgate.net This reaction is often carried out under reflux in a solvent such as ethanol (B145695). nih.gov

Future synthetic explorations are anticipated to focus on several key areas:

Dimerization and Oligomerization: Building upon initial studies, the synthesis of dimeric BpT structures has shown considerable promise. One approach involves connecting two BpT units via an alkyl bridge, such as a hexane (B92381) or dodecane (B42187) chain. nih.gov Another strategy utilizes a central scaffold, like 2,6-dibenzoylpyridine (B3054019), to attach two thiosemicarbazone moieties. nih.gov These dimeric ligands have demonstrated enhanced anti-proliferative activity compared to their monomeric counterparts, a finding that underscores the potential of exploring oligomeric structures for improved biological engagement. nih.gov

Substitution on Aromatic Rings: The introduction of various substituents on the pyridine (B92270) and phenyl rings of the BpT scaffold is a crucial strategy for modulating activity. The addition of electron-donating groups, such as methoxy (B1213986) and alkyl substituents, has been investigated. researchgate.netnih.govacs.org For instance, methoxy substitutions on the phenyl ring have been shown to enhance iron chelation efficacy, although they may decrease anti-proliferative activity. researchgate.netnih.gov Conversely, designing BpT analogues with hydrophobic, electron-donating substituents at the para-position of the phenyl ring has been shown to yield potent and selective anti-neoplastic activity. acs.org Future work will likely involve a more systematic exploration of a wider range of functional groups to fine-tune the electronic properties and lipophilicity of the molecule, thereby optimizing its therapeutic index.

N4-Position Derivatization: The terminal nitrogen of the thiosemicarbazide moiety (the N4-position) is a prime site for derivatization. The synthesis of N4-substituted analogues, such as N4-methyl, N4-phenyl, and N4-allyl derivatives, has been reported. nih.govtandfonline.commdpi.com These modifications can significantly influence the coordination properties and biological activity of the resulting compounds. A systematic investigation into the effects of a diverse array of substituents at this position is a logical next step.

The table below summarizes some of the derivatization strategies that have been explored for the 2-Benzoylpyridine thiosemicarbazone scaffold.

Derivatization Strategy Example(s) Key Findings Reference(s)
DimerizationHexane or dodecane alkyl bridge; 2,6-dibenzoylpyridine coreEnhanced anti-proliferative activity compared to monomeric forms. nih.gov
Phenyl Ring SubstitutionMethoxy groups, hydrophobic electron-donating substituentsMethoxy groups can enhance iron chelation. Hydrophobic groups can lead to potent anti-neoplastic activity. researchgate.netnih.govacs.org
Pyridine Ring SubstitutionElectron-donating substituentsFirst attempts to modify this part of the scaffold have been made. researchgate.netnih.gov
N4-Position SubstitutionMethyl, Phenyl, Allyl groupsInfluences coordination properties and biological activity. nih.govtandfonline.commdpi.com

Development of Advanced Coordination Chemistry Applications

The ability of 2-Benzoylpyridine thiosemicarbazones to act as versatile ligands for a variety of metal ions is a cornerstone of their therapeutic potential. These compounds can coordinate with metal centers in either their neutral or deprotonated (anionic) forms and can act as monodentate or bidentate ligands. researchgate.net This versatility has led to the synthesis and characterization of a range of metal complexes with interesting structural and electrochemical properties.

Future research in this area will likely focus on:

Expansion of the Coordination Sphere: While complexes with iron(II), nickel(II), zinc(II), and copper(II) have been studied, there is considerable scope for exploring coordination with other transition metals, as well as main group elements like tin(II). tandfonline.comresearchgate.netscirp.orgrsc.org The choice of metal ion is critical, as it directly influences the geometry, redox properties, and ultimately, the biological activity of the complex. For example, nickel(II) can form both 1:1 and 2:1 ligand-to-metal complexes, and the coordination can occur with the thiosemicarbazone in its neutral or deprotonated form. mdpi.comresearchgate.net Copper(II) complexes of BpT have been shown to adopt a square-planar geometry. scirp.org

Fine-Tuning of Redox Properties: The redox potential of the metal complexes is a key determinant of their biological activity, particularly their ability to generate reactive oxygen species (ROS). The Fe(III)/Fe(II) redox potentials of BpT complexes are within a range that is accessible to cellular reductants and oxidants, suggesting that they can participate in redox cycling. acs.org Future work should focus on systematically modifying the ligand structure to fine-tune these redox potentials, thereby optimizing their pro-oxidant and anti-cancer effects. The redox properties of iron(II) complexes have been shown to be influenced by cellular thiols such as thioredoxin. tandfonline.comresearchgate.net

Catalytic Applications: The coordination complexes of thiosemicarbazones have shown potential as catalysts in various chemical reactions. This is an area that remains largely unexplored for BpT complexes but holds significant promise for future research, potentially leading to applications in synthetic chemistry beyond the biomedical field.

The following table provides an overview of the coordination chemistry of this compound with various metal ions.

Metal Ion Coordination Number/Geometry Key Properties/Applications Reference(s)
Iron(II)/Iron(III)Octahedral (in some cases)Redox-active, with potentials accessible to biological systems; potent anti-proliferative agents. acs.orgtandfonline.comresearchgate.netnih.gov
Nickel(II)Square planar or other geometriesCan form 1:1 and 2:1 ligand-to-metal complexes. tandfonline.commdpi.comresearchgate.netresearchgate.net
Zinc(II)Not specified in detailCharacterized spectroscopically. tandfonline.comresearchgate.net
Copper(II)Square planarPotent anti-proliferative activity; synergistic effects with standard chemotherapeutics. scirp.orgnih.gov
Tin(II)Not specified in detailProposed for the design of multi-target anticancer agents. rsc.org

Elucidation of Unexplored Biological Mechanisms at the Molecular Level

The anti-cancer activity of 2-Benzoylpyridine thiosemicarbazones is believed to be multifactorial, involving several interconnected biological pathways. While significant progress has been made in understanding their mechanism of action, many aspects remain to be fully elucidated.

Key areas for future investigation at the molecular level include:

Inhibition of Ribonucleotide Reductase: A primary mechanism of action for many thiosemicarbazones is the inhibition of ribonucleotide reductase (RR), a crucial enzyme in DNA synthesis. nih.gov The iron complexes of BpT are thought to be the active species in this process. nih.gov Future studies should aim to provide a more detailed structural and mechanistic understanding of how these complexes interact with and inhibit the different subunits of RR.

Topoisomerase Inhibition: Copper(II) complexes of BpT have been identified as potent inhibitors of human topoisomerase IIα, an enzyme that plays a critical role in DNA replication and chromosome segregation. scirp.org The square-planar geometry of these complexes appears to be important for this activity. scirp.org Further research is needed to explore the specific binding modes of these complexes to topoisomerase IIα and to investigate their potential to inhibit other topoisomerase isoforms.

Redox Cycling and Oxidative Stress: The ability of BpT-metal complexes to undergo redox cycling leads to the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis. nih.gov The interaction of these complexes with cellular thiol systems, such as glutathione (B108866) and thioredoxin, is a critical aspect of this process that requires further investigation. tandfonline.comresearchgate.netnih.gov Understanding how BpT derivatives modulate the cellular redox state will be crucial for designing more effective and selective agents.

Overcoming Multidrug Resistance: Some thiosemicarbazones have shown the ability to overcome multidrug resistance (MDR) in cancer cells. One proposed mechanism involves the "hijacking" of lysosomal P-glycoprotein (Pgp), leading to lysosomal membrane permeabilization and subsequent cell death. nih.gov This is a highly significant finding that warrants further investigation to determine if BpT derivatives can be specifically designed to exploit this mechanism and treat resistant tumors.

Identification of Novel Biological Targets: While RR and topoisomerase are known targets, it is likely that BpT derivatives interact with other cellular proteins and pathways. Unbiased "omics" approaches, such as proteomics and metabolomics, could be employed to identify novel binding partners and downstream signaling pathways affected by these compounds. For instance, some thiosemicarbazone derivatives have been shown to induce apoptosis through the upregulation of Bax and p53 and the downregulation of Bcl-2. nih.gov

Integration of Advanced Computational Methodologies for Predictive Design

The rational design of new this compound derivatives with improved properties can be significantly accelerated by the integration of advanced computational methodologies. These in silico approaches offer a cost-effective and time-efficient means of predicting the behavior of novel compounds before their synthesis and experimental evaluation.

Future research will increasingly rely on:

Density Functional Theory (DFT) Studies: DFT calculations are powerful tools for elucidating the electronic structure, geometry, and reactivity of BpT ligands and their metal complexes. researchgate.net These studies can provide insights into structure-activity relationships (SAR) by correlating calculated properties, such as redox potentials and bond strengths, with experimentally observed biological activities. researchgate.net

Molecular Docking and Dynamics Simulations: Molecular docking can be used to predict the binding modes and affinities of BpT derivatives with their biological targets, such as ribonucleotide reductase and topoisomerase. nih.govmdpi.comresearchgate.net This information is invaluable for understanding the molecular basis of their activity and for designing new analogues with enhanced binding properties. Molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complexes over time. Docking studies have been performed with targets such as topoisomerase IIβ, Janus Kinase, and Tgf-β. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to establish mathematical relationships between the structural features of BpT derivatives and their biological activities. These models can then be used to predict the activity of virtual compounds, thereby guiding the selection of the most promising candidates for synthesis.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new BpT analogues. mdpi.com This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, thus reducing the attrition rate in later stages of drug development.

The integration of these computational approaches into the research workflow will enable a more targeted and efficient discovery process, ultimately accelerating the translation of promising this compound derivatives from the laboratory to the clinic.

Q & A

Q. What are the standard synthetic routes for preparing 2-benzoylpyridine thiosemicarbazone (BpT) and its derivatives?

The synthesis typically involves condensing 2-benzoylpyridine with thiosemicarbazide derivatives under reflux in ethanol or methanol. Substituents on the thiosemicarbazone moiety (e.g., alkyl, aryl groups at the N4 position) are introduced by varying the thiosemicarbazide precursor. Characterization employs NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis to confirm purity and structure. For example, halogenated BpT analogues are synthesized by incorporating halogen-substituted benzoyl groups, which alter redox properties and biological activity .

Q. What in vitro assays are used to evaluate the antiproliferative activity of BpT compounds?

Standard assays include:

  • Cell viability assays : Propidium iodide uptake, calcein-AM fluorescence, or trypan blue exclusion to measure cytotoxicity (e.g., IC₅₀ determination in cancer cell lines like CEM T-cells or breast cancer models) .
  • Iron chelation efficacy : Ferrozine-based assays to quantify iron-binding capacity, complemented by cellular iron depletion studies using transferrin receptor expression or ferritin levels as markers .

Q. How do researchers assess the redox activity of BpT-iron complexes?

Cyclic voltammetry measures the Fe(III/II) redox potential of BpT-Fe complexes. Redox cycling is further validated via hydroxyl radical generation assays (e.g., benzoate hydroxylation) and ascorbate oxidation kinetics. These studies correlate redox activity with antiproliferative effects, as seen in BpT analogues with halogen substituents enhancing reactive oxygen species (ROS) generation .

Advanced Research Questions

Q. What molecular mechanisms underlie BpT-mediated inhibition of HIV-1 transcription?

BpT chelators (e.g., Bp4aT, Bp4eT) inhibit HIV-1 transcription by targeting cyclin-dependent kinases (CDKs):

  • CDK9/cyclin T1 inhibition : Immunoprecipitation and kinase assays show reduced phosphorylation of RNA polymerase II C-terminal domain (CTD), critical for transcriptional elongation. Salt extraction experiments reveal disrupted CDK9/cyclin T1 complex formation .
  • Synergy with antiretrovirals : BpT compounds act via distinct mechanisms compared to AZT, making them candidates for overcoming drug resistance .

Q. How do structural modifications of BpT influence antitumor efficacy and selectivity?

  • Halogenation : Adding Cl, Br, or I to the phenyl ring increases redox potential and ROS generation, enhancing cytotoxicity in lung and breast cancer models while sparing normal cells .
  • N4-substituents : Bulky groups (e.g., tert-butyl) improve lipophilicity and cellular uptake, as demonstrated in copper(II)-BpT complexes inhibiting topoisomerase IIα .
    Structure-activity relationship (SAR) studies use computational DFT modeling to predict stability and binding affinities .

Q. What experimental strategies address contradictions in BpT’s cytotoxicity and therapeutic index?

  • Dose optimization : Short-term in vitro assays (24–48 hr) minimize cytotoxicity artifacts; prolonged exposure models (72+ hr) differentiate true therapeutic effects from acute toxicity .
  • In vivo validation : Murine xenograft studies with oral/intravenous administration (e.g., 0.4–0.7 mg/kg doses) confirm efficacy without iron depletion in non-cancerous tissues, resolving discrepancies between in vitro and in vivo toxicity .

Q. How do BpT chelators synergize with standard chemotherapeutics?

  • Copper complexation : Cu(II)-BpT complexes (e.g., [Cu(BZP-tBTSC)Cl]) exhibit redox-mediated DNA damage, synergizing with cisplatin or gemcitabine in lung cancer cells. Synergy is quantified via Chou-Talalay combination indices .
  • Iron depletion : BpT-induced iron starvation sensitizes cells to doxorubicin by downregulating multidrug resistance proteins (e.g., P-glycoprotein) .

Q. What methodologies are used to analyze BpT’s impact on cell cycle regulation?

  • Flow cytometry : PI/RNase staining to assess cell cycle arrest (e.g., G1/S phase blockade via p21 upregulation) .
  • Western blotting : Detection of cyclin-dependent kinase inhibitors (e.g., p21, p27) and phosphorylated CDKs (e.g., CDK2, CDK9) .

Data Contradiction Analysis

Q. Why do some studies report BpT-induced iron depletion while others do not?

Discrepancies arise from:

  • Cell type variability : Iron regulatory proteins (e.g., IRP1/2) differ between cancer lineages, affecting iron homeostasis responses .
  • Dose/duration : Low-dose BpT (e.g., 10 μM) primarily inhibits CDKs, while higher doses (>50 μM) deplete labile iron pools. In vivo studies show no systemic iron loss due to optimized dosing .

Q. How can conflicting results on BpT’s ROS-dependent vs. iron chelation-mediated cytotoxicity be resolved?

Mechanistic studies using:

  • ROS scavengers : NAC (N-acetylcysteine) reverses cytotoxicity in ROS-dependent models but not in iron-depleted cells .
  • Iron supplementation : Rescue experiments with ferric ammonium citrate distinguish iron chelation effects from ROS-mediated damage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.